molecular formula C12H22 B3058171 1,2,3,3,6,6-Hexamethylcyclohex-1-ene CAS No. 88264-49-7

1,2,3,3,6,6-Hexamethylcyclohex-1-ene

Cat. No.: B3058171
CAS No.: 88264-49-7
M. Wt: 166.3 g/mol
InChI Key: VEGCBNUSBMHDHZ-UHFFFAOYSA-N
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Description

1,2,3,3,6,6-Hexamethylcyclohex-1-ene is an organic compound characterized by a cyclohexene ring substituted with six methyl groups at positions 1, 2, 3, 3, 6, and 6

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,2,3,3,6,6-Hexamethylcyclohex-1-ene can be synthesized through several methods. One common approach involves the alkylation of cyclohexene with methylating agents such as methyl iodide in the presence of a strong base like sodium hydride. The reaction typically proceeds under anhydrous conditions and requires careful control of temperature to prevent side reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve catalytic processes using metal catalysts such as palladium or nickel. These catalysts facilitate the selective addition of methyl groups to the cyclohexene ring, enhancing yield and efficiency. The process is often carried out in a continuous flow reactor to optimize production rates and minimize waste.

Chemical Reactions Analysis

Types of Reactions: 1,2,3,3,6,6-Hexamethylcyclohex-1-ene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a metal catalyst, converting the compound into its corresponding saturated derivative.

    Substitution: Halogenation reactions using reagents such as bromine or chlorine can introduce halogen atoms into the molecule, resulting in halogenated derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.

    Reduction: Hydrogen gas with palladium or nickel catalysts.

    Substitution: Bromine or chlorine in the presence of a solvent like carbon tetrachloride.

Major Products:

    Oxidation: Ketones or carboxylic acids.

    Reduction: Saturated derivatives.

    Substitution: Halogenated derivatives.

Scientific Research Applications

1,2,3,3,6,6-Hexamethylcyclohex-1-ene has several applications in scientific research:

    Chemistry: It serves as a model compound for studying steric effects and conformational analysis in cyclohexene derivatives.

    Biology: The compound is used in the synthesis of biologically active molecules and as a precursor in the development of pharmaceuticals.

    Medicine: Research into its potential as a building block for drug design and development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 1,2,3,3,6,6-hexamethylcyclohex-1-ene exerts its effects depends on the specific reaction or application. In oxidation reactions, the compound undergoes electron transfer processes leading to the formation of oxidized products. In reduction reactions, the addition of hydrogen atoms results in the saturation of the double bond. The molecular targets and pathways involved vary based on the specific chemical transformation being studied.

Comparison with Similar Compounds

    1,2,3,4,5,6-Hexamethylcyclohexane: A fully saturated analog with similar steric properties but lacking the double bond.

    Cyclohexane-1,2,3,4,5,6-hexol: A polyhydroxylated derivative with different chemical reactivity due to the presence of hydroxyl groups.

Uniqueness: 1,2,3,3,6,6-Hexamethylcyclohex-1-ene is unique due to its specific substitution pattern and the presence of a double bond, which imparts distinct chemical and physical properties compared to its fully saturated or hydroxylated counterparts. This uniqueness makes it valuable for studying steric effects and for applications requiring specific reactivity profiles.

Properties

IUPAC Name

1,2,3,3,6,6-hexamethylcyclohexene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22/c1-9-10(2)12(5,6)8-7-11(9,3)4/h7-8H2,1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEGCBNUSBMHDHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(CCC1(C)C)(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70518844
Record name 1,2,3,3,6,6-Hexamethylcyclohex-1-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70518844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88264-49-7
Record name 1,2,3,3,6,6-Hexamethylcyclohex-1-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70518844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

25.9 g of 1-hydroxy-1,2,2,5,5,6-hexamethylcyclohexane are dissolved in 600 ml of benzene and, after the addition of a spatula tip of p-toluenesulphonic acid, held at boiling temperature on a water separator for 3 hours. The mixture is cooled, treated with sodium carbonate, stirred briefly, filtered and the benzene is distilled off at normal pressure. Distillation of the residue gives 21 g of 1,2,3,3,6,6-hexamethyl-1-cyclohexene as a colourless liquid of boiling point 65°-67° C./10 mm Hg.
Name
1-hydroxy-1,2,2,5,5,6-hexamethylcyclohexane
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25.9 g
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600 mL
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0 (± 1) mol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,2,3,3,6,6-Hexamethylcyclohex-1-ene
Reactant of Route 2
1,2,3,3,6,6-Hexamethylcyclohex-1-ene
Reactant of Route 3
1,2,3,3,6,6-Hexamethylcyclohex-1-ene
Reactant of Route 4
1,2,3,3,6,6-Hexamethylcyclohex-1-ene
Reactant of Route 5
1,2,3,3,6,6-Hexamethylcyclohex-1-ene
Reactant of Route 6
1,2,3,3,6,6-Hexamethylcyclohex-1-ene

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